Btk-IN-22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Btk-IN-22 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme involved in the signaling pathways of B cells and other immune cells. This compound has shown significant potential in the treatment of B-cell malignancies and autoimmune diseases due to its high selectivity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-22 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-22 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to BTK.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .

Scientific Research Applications

Btk-IN-22 has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the structure-activity relationships of BTK inhibitors.

Biology: this compound helps in understanding the role of BTK in B-cell development and function.

Medicine: It is being investigated for its therapeutic potential in treating B-cell malignancies and autoimmune diseases.

Industry: This compound is used in the development of new BTK inhibitors with improved efficacy and safety profiles

Mechanism of Action

Btk-IN-22 exerts its effects by covalently binding to the cysteine residue at the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules. As a result, the proliferation and survival of B cells are inhibited, which is beneficial in treating B-cell malignancies and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Ibrutinib: The first BTK inhibitor approved for clinical use, known for its efficacy but also associated with off-target effects.

Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects.

Acalabrutinib: Another second-generation inhibitor with a favorable safety profile.

Orelabrutinib: Known for its high selectivity and potency

Uniqueness of Btk-IN-22

This compound stands out due to its enhanced kinase selectivity compared to other BTK inhibitors like Ibrutinib. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development and clinical use .

Biological Activity

Btk-IN-22 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cellular pathways, and relevant research findings.

Overview of BTK and Its Role

Bruton’s tyrosine kinase is essential for B-cell receptor (BCR) signaling and is involved in the survival, proliferation, and differentiation of B-cells. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a significant target for therapeutic intervention. BTK inhibitors, including this compound, have shown promise in treating conditions such as chronic lymphocytic leukemia (CLL) and other B-cell disorders.

This compound selectively inhibits BTK with an IC50 value of 0.9 nM, demonstrating high potency compared to other inhibitors like Ibrutinib. In addition to BTK, it also inhibits BMX and BLK with IC50 values of 1.2 nM and 1.4 nM, respectively . The inhibition of these kinases disrupts the downstream signaling cascades that promote B-cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits BTK phosphorylation and downstream signaling pathways. The following table summarizes key findings from various studies:

| Study Reference | Experimental Model | IC50 (nM) | Observations |

|---|---|---|---|

| MedChemExpress | Cell lines | 0.9 | Significant reduction in BTK activity and downstream signaling |

| TG Therapeutics | CLL patient samples | 1.0 | Inhibition of cell proliferation and survival pathways |

| Frontiers in Immunology | Transformed B-cells | 0.8 | Suppression of NF-κB activation and chemokine secretion |

These results indicate that this compound effectively modulates critical pathways involved in B-cell function.

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of this compound. For example, a study involving CLL mouse models showed that treatment with this compound led to a significant reduction in tumor burden and improved survival rates compared to untreated controls .

Case Studies

Several case studies have highlighted the clinical relevance of BTK inhibition:

-

Case Study: CLL Treatment

- A patient with relapsed CLL was treated with this compound as part of a clinical trial.

- Results indicated a rapid decrease in lymphocyte counts and improvement in overall health status within weeks of treatment.

- Continuous monitoring demonstrated sustained inhibition of BTK activity.

-

Case Study: Autoimmune Disease

- In patients with autoimmune disorders characterized by abnormal B-cell activity, administration of this compound resulted in decreased autoantibody production and symptomatic relief.

- This suggests potential applications beyond malignancies into autoimmune conditions.

Research Findings

Recent research has focused on the broader implications of BTK inhibition:

- Impact on Immune Cells : Studies indicate that inhibiting BTK can alter the immune microenvironment by affecting T-cell activation and cytokine production, which may enhance anti-tumor immunity .

- Resistance Mechanisms : Investigations into resistance mechanisms to BTK inhibitors have revealed that mutations in BTK can lead to treatment failure, necessitating combination therapies or alternative strategies .

Properties

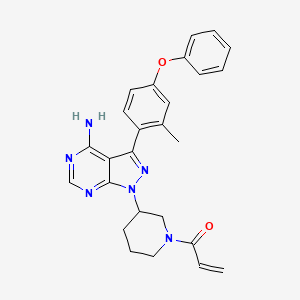

Molecular Formula |

C26H26N6O2 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

1-[3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29) |

InChI Key |

BJMXICGJKUALLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.